

A Comparative Purity Analysis of Commercially Available Boc-NH-PEG8-C2-Br

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Compound of Interest

Compound Name: **Boc-NH-PEG8-C2-Br**

Cat. No.: **B8268430**

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For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the success and reproducibility of their work. This is particularly true for bifunctional linkers like **Boc-NH-PEG8-C2-Br**, which are increasingly utilized in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The presence of impurities can lead to unwanted side reactions, difficulties in purification, and potentially compromise the biological activity and safety of the final product.

This guide provides a comparative purity analysis of commercially available **Boc-NH-PEG8-C2-Br**, offering a framework for evaluating such products. Due to the proprietary nature of specific supplier data, this guide presents a representative comparison based on typical analytical results for this class of compound. We will detail the key analytical techniques for purity assessment and provide standardized experimental protocols.

Comparison of Purity from Representative Commercial Suppliers

The purity of **Boc-NH-PEG8-C2-Br** can vary between different commercial sources. These variations often stem from differences in synthetic routes and purification methods. Below is a summary of typical purity data for this product from three representative, anonymized suppliers.

Supplier	Stated Purity	Analytical Method(s)	Observed Purity (Typical)	Common Impurities Observed
Supplier A	>98%	HPLC, NMR	98.5%	PEG7 or PEG9 analogues, starting materials
Supplier B	≥95%	HPLC	96.2%	Unidentified polar impurities, residual solvent
Supplier C	>95%	HPLC, LC-MS	97.8%	Di-bromo species, hydrolyzed starting material

It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch of material. A comprehensive CoA should include not just the purity value but also the raw data from the analytical techniques used, such as HPLC chromatograms and NMR spectra.

Experimental Protocols for Purity Analysis

Accurate determination of the purity of **Boc-NH-PEG8-C2-Br** requires orthogonal analytical methods. High-Performance Liquid Chromatography (HPLC) is suitable for quantifying the main component and detecting impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is used for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and can also be used for purity assessment.

High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the percentage purity of the main compound and to detect and quantify impurities.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
- Gradient:
 - 0-5 min: 20% B
 - 5-25 min: 20% to 80% B
 - 25-30 min: 80% B
 - 30-31 min: 80% to 20% B
 - 31-35 min: 20% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Purpose: To identify the molecular weights of the main component and any impurities.
- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF).
- LC Conditions: Same as the HPLC method described above.
- Mass Spectrometry Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Mass Range: 100-1500 m/z.

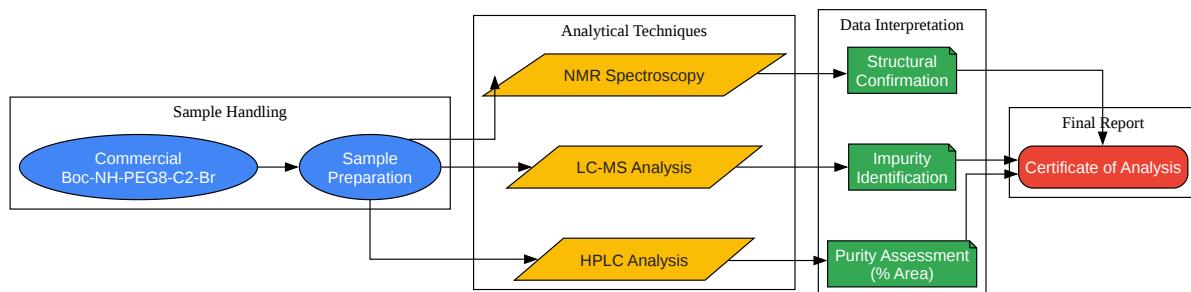
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.

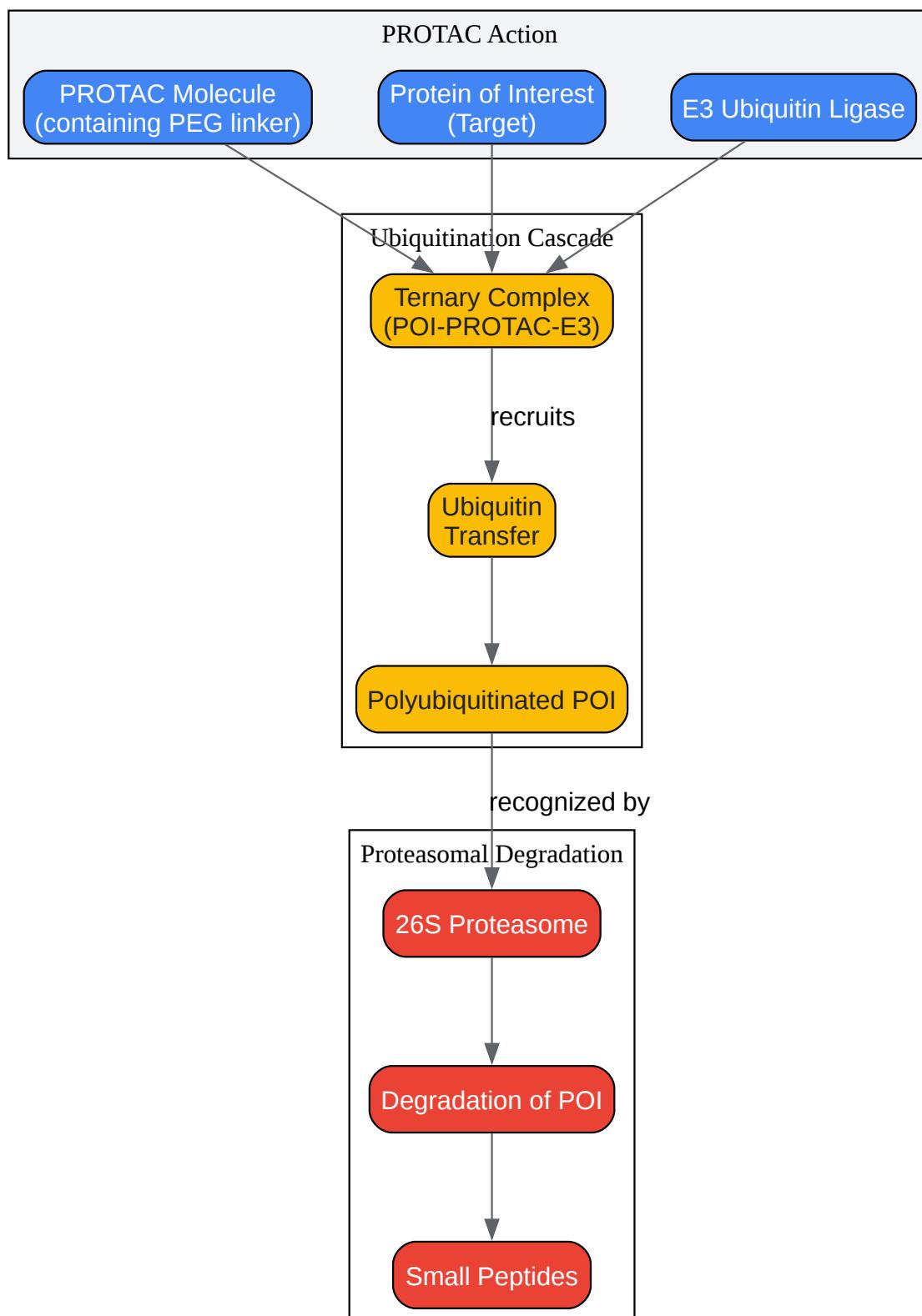
Nuclear Magnetic Resonance (NMR) Spectroscopy

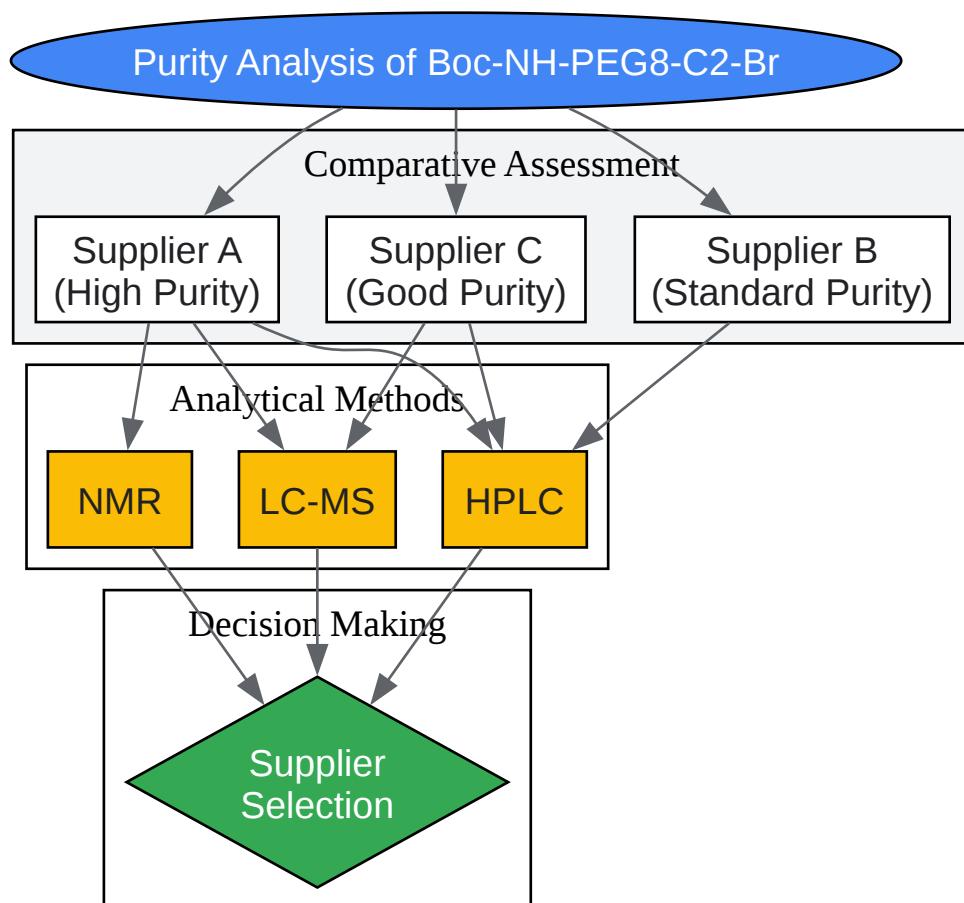
- Purpose: To confirm the chemical structure of the compound and assess its purity against a known standard.
- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Experiments:
 - ^1H NMR: Provides information on the proton environment in the molecule. The integral ratios of characteristic peaks can be used to assess purity.
 - ^{13}C NMR: Provides information on the carbon skeleton of the molecule.

Visualizing the Analysis and Application Context

To better understand the workflow and potential applications of **Boc-NH-PEG8-C2-Br**, the following diagrams are provided.







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